molecular formula C9H14N2O2 B2860986 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol CAS No. 1339529-08-6

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol

Cat. No.: B2860986
CAS No.: 1339529-08-6
M. Wt: 182.223
InChI Key: LRJLNMXBDVGZGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole with a suitable epoxide, followed by ring-opening and subsequent cyclization to form the oxan-4-ol structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol is unique due to its combination of a pyrazole ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications based on current research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may exert its effects through:

  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes essential for microbial growth, thus exhibiting antimicrobial properties.
  • Receptor Modulation : The compound may also interact with specific receptors, leading to modulation of signaling pathways involved in various biological processes.

Antimicrobial Properties

Studies have indicated that this compound possesses significant antimicrobial and antifungal activities. It has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values have shown promising results, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3

These values indicate that this compound may be more effective than some conventional chemotherapeutic agents, such as doxorubicin (IC50 = 3.23 µg/mL) .

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrazole ring have led to compounds with improved potency against specific microbial strains and cancer cells .

Computational Predictions

Computational tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound. These predictions suggest a wide range of potential therapeutic effects, including anti-inflammatory and analgesic activities.

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for:

  • Antimicrobial Agents : Developing new drugs to combat antibiotic-resistant bacteria.
  • Cancer Therapeutics : Exploring its use as a lead compound in anticancer drug development.
  • Research Reagents : Utilizing it as a building block in organic synthesis for complex molecular structures.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,8-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLNMXBDVGZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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